molecular formula C17H15N3O3S2 B6519562 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-49-4

3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6519562
CAS RN: 896365-49-4
M. Wt: 373.5 g/mol
InChI Key: ACFIUDFOVCBYDS-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (ESPTB) is a novel compound with potential applications in scientific research. It has been synthesized from ethanesulfonyl chloride and 4-(pyridin-4-yl)-1,3-thiazol-2-ylamine, which makes it a useful tool for scientists to study the biochemical and physiological effects of this compound. ESPTB has been studied for its potential applications in laboratory experiments, as well as its potential mechanism of action.

Scientific Research Applications

3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in scientific research. It has been used to study the biochemical and physiological effects of this compound, as well as its potential mechanism of action. 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has also been used to study the structure-activity relationships of thiazole derivatives, and to evaluate the antiproliferative activity of thiazole derivatives against human cancer cell lines. Additionally, 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been used to study the effects of thiazole derivatives on the immune system, and to study the role of thiazole derivatives in the modulation of inflammation.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not yet fully understood. However, it is believed that it may act by inhibiting the activity of enzymes involved in the metabolism of arachidonic acid, which is an important precursor of inflammatory mediators. Additionally, 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide may act by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide have been studied in both in vitro and in vivo studies. In vitro studies have shown that 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, as well as reduce the levels of arachidonic acid. In vivo studies have shown that 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can reduce inflammation, as well as reduce the levels of inflammatory mediators. Additionally, 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-proliferative activity against human cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide for laboratory experiments include its low cost, high purity, and ease of synthesis. Additionally, 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a novel compound, which makes it an attractive option for scientists to study its biochemical and physiological effects. The main limitation of using 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide for laboratory experiments is its lack of specificity, which means that it may have off-target effects. Additionally, 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not yet fully understood, which means that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. Additionally, further research is needed to evaluate the potential therapeutic applications of 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, as well as to determine the optimal dosage and administration route. Additionally, further research is needed to evaluate the potential toxicity of 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, as well as to develop more specific and selective inhibitors of cyclooxygenase and lipoxygenase enzymes. Finally, further research is needed to evaluate the potential applications of 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide in other areas, such as drug delivery, food processing, and cosmetics.

Synthesis Methods

The synthesis of 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide was achieved through a two-step process. First, ethanesulfonyl chloride was reacted with 4-(pyridin-4-yl)-1,3-thiazol-2-ylamine to form the intermediate compound, 4-(pyridin-4-yl)-1,3-thiazol-2-ylmethylsulfonyl chloride. This intermediate compound was then reacted with anhydrous potassium carbonate to form 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. The reaction was carried out in dichloromethane at room temperature and the product was purified by silica gel column chromatography.

properties

IUPAC Name

3-ethylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-5-3-4-13(10-14)16(21)20-17-19-15(11-24-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIUDFOVCBYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

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